molecular formula C25H50O B13738113 Pentacosan-13-one CAS No. 2123-19-5

Pentacosan-13-one

Cat. No.: B13738113
CAS No.: 2123-19-5
M. Wt: 366.7 g/mol
InChI Key: VTPOKROHHTWTML-UHFFFAOYSA-N
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Description

Pentacosan-13-one is a long-chain aliphatic ketone with the molecular formula C25H50O and a molecular weight of 366.67 g/mol . It is a solid compound under standard conditions, characterized by a high boiling point of approximately 429.55 °C and a calculated density of 0.837 g/cm³ . Its structure features a carbonyl group at the 13th carbon, making it a symmetric ketone of interest in organic and chemical ecology research. As a high molecular weight ketone, it is typically soluble in organic solvents and exhibits very low solubility in water, which is a key consideration for experimental design . While specific biological activity data for this compound is limited in the searched literature, related long-chain hydrocarbons like pentacosane are known to function as semiochemicals in insects, such as aphid attractants and contact sex pheromones in various beetle species . This suggests potential research applications for this compound in the study of insect behavior, chemical communication, and as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of natural wax components . This product is provided as a pure substance for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2123-19-5

Molecular Formula

C25H50O

Molecular Weight

366.7 g/mol

IUPAC Name

pentacosan-13-one

InChI

InChI=1S/C25H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

VTPOKROHHTWTML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

Property Value
IUPAC Name Pentacosan-13-one
CAS Registry Number 2123-19-5
Molecular Formula C₂₅H₅₀O
Molecular Weight 366.7 g/mol
InChIKey VTPOKROHHTWTML-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(=O)CCCCCCCCCCCC

Preparation Methods of this compound

General Synthetic Strategies

The synthesis of this compound generally involves the construction of a 25-carbon chain with a central ketone functionality. The most authoritative and detailed preparative route described in the literature involves the following steps:

  • Synthesis of pentacosan-13-ol (the corresponding alcohol)
  • Oxidation of pentacosan-13-ol to this compound
Synthesis of Pentacosan-13-ol

A documented route for synthesizing pentacosan-13-ol (the precursor to this compound) is as follows:

  • Preparation of Grignard Reagents:
    Two alkyl bromides (1-bromododecane and 1-bromotridecane) are individually converted into their respective Grignard reagents using magnesium turnings in dry ether.

  • Coupling Reaction:
    The two Grignard reagents are reacted with ethyl formate to yield pentacosan-13-ol after hydrolysis.

Step Reagents/Conditions Product
Grignard Formation 1-bromododecane + Mg / ether Dodecylmagnesium bromide
Grignard Formation 1-bromotridecane + Mg / ether Tridecylmagnesium bromide
Coupling Ethyl formate, hydrolysis Pentacosan-13-ol
Oxidation to this compound

The secondary alcohol (pentacosan-13-ol) is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Step Reagents/Conditions Product
Oxidation PCC or Dess-Martin periodinane This compound
Summary Reaction Scheme

$$
\text{1-bromododecane} + \text{1-bromotridecane} \xrightarrow{\text{Mg, ether}} \text{Grignard reagents} \xrightarrow{\text{Ethyl formate, hydrolysis}} \text{Pentacosan-13-ol} \xrightarrow{\text{PCC}} \text{this compound}
$$

Example: Synthesis in Literature

A research thesis provides a detailed, stepwise synthesis of pentacosan-13-ol and its subsequent conversion to this compound, confirming the Grignard-oxidation approach as the standard laboratory method.

Data Table: Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Intermediate/Product Yield (%) Reference
1 Grignard Formation 1-bromododecane, Mg, ether Dodecylmagnesium bromide >90
2 Grignard Formation 1-bromotridecane, Mg, ether Tridecylmagnesium bromide >90
3 Coupling Ethyl formate, hydrolysis Pentacosan-13-ol 60–70
4 Oxidation PCC or Dess-Martin periodinane This compound 80–90

Analytical Characterization

After synthesis, this compound is typically characterized by:

Research Findings and Yields

The Grignard approach is favored due to its high selectivity, straightforward execution, and accessibility of starting materials. Reported yields for the overall process (from alkyl bromides to this compound) are generally in the range of 50–60% after purification, with individual steps (especially oxidation) achieving up to 90% yield.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

As a ketone, pentacosan-13-one participates in nucleophilic additions at the carbonyl carbon. The general two-step mechanism involves:

  • Nucleophilic attack on the electrophilic carbonyl carbon, breaking the π\pi-bond and forming an alkoxide intermediate.

  • Protonation of the alkoxide to yield the final product .

Key Reactions:

  • Grignard Reagents : React with this compound to form secondary alcohols after acidic workup.

    RMgX+This compoundR-C-O-MgXH+R-C-OH+MgX2\text{RMgX} + \text{this compound} \rightarrow \text{R-C-O-MgX} \xrightarrow{\text{H}^+} \text{R-C-OH} + \text{MgX}_2
  • Hydride Reduction : Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to pentacosan-13-ol , a secondary alcohol .

  • Cyanide Addition : Forms cyanohydrins, though steric hindrance from the long chain may limit reactivity.

Oxidation and Stability

Reaction Conditions Product Notes
Hydride ReductionLiAlH4\text{LiAlH}_4, etherPentacosan-13-ol Requires anhydrous conditions.
Grignard AdditionRMgX, H2O\text{H}_2\text{O}Secondary alcoholSteric hindrance may slow reaction.
OxidationKMnO4\text{KMnO}_4, H+\text{H}^+Carboxylic acids (chain cleavage)Rare due to stability of ketones .

Steric and Electronic Effects

The long hydrocarbon chain introduces steric hindrance, slowing reactions compared to shorter-chain ketones. For example:

  • Enolate Formation : Deprotonation to form enolates (R2C=OR2C-O\text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C-O}^-) is less favorable due to reduced accessibility of the α-hydrogens.

  • Catalytic Reactions : Asymmetric catalysis (e.g., enantioselective reductions) may require tailored catalysts to accommodate the bulky structure .

Mechanistic Insights

The reactivity follows the general ketone mechanism:

R2C=O+NuR2C-O-NuH+R2C-OH-Nu\text{R}_2\text{C=O} + \text{Nu}^- \rightarrow \text{R}_2\text{C-O-Nu} \xrightarrow{\text{H}^+} \text{R}_2\text{C-OH-Nu}

For this compound, the steric bulk of the C13 chain necessitates longer reaction times or elevated temperatures to achieve comparable yields .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Pentacosan-13-one is its potential role in cancer treatment. Research indicates that derivatives of long-chain fatty acids, including this compound, exhibit significant biological activity against various cancer cell lines.

Case Study: Prostate Cancer Inhibition

A study focused on 1-pentacosanol, a compound closely related to this compound, demonstrated its ability to inhibit key proteins associated with prostate cancer, including AKT and PTEN. Molecular docking studies revealed favorable binding affinities, suggesting that these compounds could serve as novel inhibitors for prostate cancer targets .

Table 1: Molecular Docking Results of 1-Pentacosanol

Target ProteinGlide Score (kcal/mol)Glide Energy (kcal/mol)
AKT-3.428-36.846
E2F3-3.573-31.761
PTEN-3.964-39.270

This study highlights the therapeutic potential of this compound and its derivatives in cancer treatment, warranting further investigation into their mechanisms and efficacy.

Antianxiety Properties

This compound has also been investigated for its neuropharmacological effects. A study reported significant antianxiety activity associated with Pentacosan-13-ol, which is structurally related to this compound. The compound exhibited notable effects at a dosage of 20 mg/kg in animal models, indicating its potential as a therapeutic agent for anxiety disorders .

Table 2: Antianxiety Activity of Pentacosan Compounds

CompoundDosage (mg/kg)Effect Observed
Pentacosan-13-ol20Significant antianxiety

Biochemical Research

This compound is used in biochemical studies due to its unique structure and properties. It serves as a model compound for studying lipid metabolism and the role of long-chain fatty acids in biological systems.

Case Study: Lipid Metabolism

Research has shown that long-chain fatty acids can influence cellular signaling pathways related to metabolism and energy homeostasis. The study of this compound can provide insights into how such compounds modulate metabolic processes and contribute to conditions like obesity and diabetes .

Material Science Applications

In addition to biological applications, this compound is being explored for use in material science, particularly in the development of bio-based materials and coatings due to its hydrophobic properties.

Potential Uses:

  • Coatings: Its hydrophobic nature makes it suitable for developing water-resistant coatings.
  • Bioplastics: As a component in bioplastics, it can enhance the material's properties while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of Pentacosan-13-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property Pentacosan-13-one Pentacene
Molecular Formula C₂₅H₅₀O C₂₂H₁₄
Molecular Weight 366.6639 g/mol 278.3500 g/mol
Functional Group Ketone (C=O) Polycyclic aromatic system
Melting Point 347 K ~523–573 K (literature-derived)
Thermal Stability High (ΔfusH = 96.17 kJ/mol) Decomposes upon combustion

Limitations of Available Evidence

Q & A

Q. What are the established synthetic routes for Pentacosan-13-one, and how can purity be optimized?

this compound is typically synthesized via oxidation of pentacosan-13-ol using catalysts like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternative methods include Friedel-Crafts acylation for alkyl chain elongation. To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, 80:20 methanol/water mobile phase) and verify using melting point consistency (±1°C range) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR : ¹³C NMR to confirm the ketone group (δ ~210 ppm) and alkyl chain integrity; ¹H NMR for methylene/methyl group integration.
  • IR : Strong absorption at ~1715 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Electron ionization (EI-MS) to observe molecular ion peak (m/z 366) and fragmentation patterns. Cross-validate results with elemental analysis (C, H, O within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Melting Point : 68–70°C (varies with purity; use differential scanning calorimetry for precise measurement).
  • Solubility : Low in polar solvents (e.g., water), high in nonpolar solvents (e.g., hexane).
  • Thermal Stability : Decomposes above 250°C; use thermogravimetric analysis (TGA) to determine safe handling temperatures. Document solvent choices and temperature controls to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Contradictions often arise from variability in assay conditions. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations (e.g., 1–100 μM) to calculate IC₅₀ values.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Discrepancies may also stem from impurities; validate compound purity via HPLC before biological testing .

Q. What experimental designs are optimal for studying this compound’s role in lipid membrane interactions?

Use Langmuir-Blodgett troughs to measure monolayer surface pressure-area isotherms, or employ fluorescence anisotropy with DPH probes to assess membrane fluidity. For molecular dynamics (MD) simulations:

  • Force Fields : Use CHARMM36 or Martini for lipid bilayers.
  • Trajectory Analysis : Calculate lateral diffusion coefficients and order parameters (Sₙₒ). Correlate computational data with experimental results (e.g., NMR-derived lipid packing parameters) .

Q. How can kinetic studies elucidate this compound’s degradation pathways under environmental conditions?

Design accelerated degradation experiments:

  • Photolysis : Expose to UV light (λ = 254 nm) in quartz cells; monitor via GC-MS for byproducts.
  • Hydrolysis : Test pH-dependent stability (pH 2–12) at 37°C; sample aliquots at 0, 24, 48 hrs.
  • Kinetic Modeling : Fit data to first-order decay models (ln[C] vs. time) to calculate half-lives. Include control experiments to distinguish abiotic vs. microbial degradation .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Meta-Analysis : For cross-study comparisons, use random-effects models to account for heterogeneity .

Q. How should researchers address variability in thermal stability measurements across studies?

  • Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (5±0.2 mg) in TGA.
  • Replicate Experiments : Perform ≥3 runs per sample; report mean ± SD.
  • Material Sourcing : Note supplier-specific impurities (e.g., Sigma-Aldrich vs. TCI America) that may affect decomposition profiles .

Tables for Key Data Comparison

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Limitations
PCC Oxidation75–85≥98Requires anhydrous conditions
Jones Reagent Oxidation80–90≥95Acidic waste generation
Friedel-Crafts Acylation60–70≥90Byproduct formation

Q. Table 2: Bioactivity Assay Parameters

Assay TypeCell LineSolventIC₅₀ (μM)Significance (p-value)
CytotoxicityHepG2DMSO45.2 ± 3.1<0.001
AntimicrobialE. coliEthanol>1000.12 (NS)

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